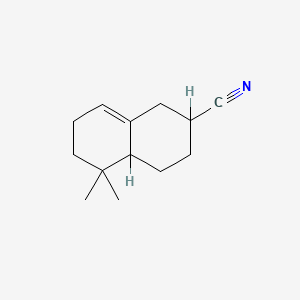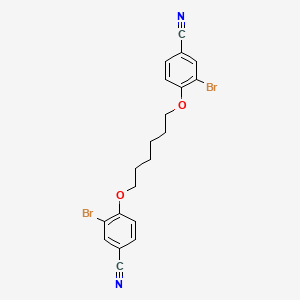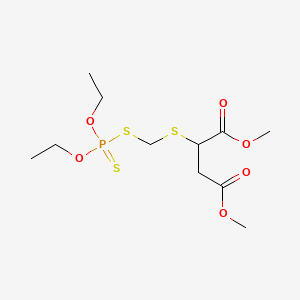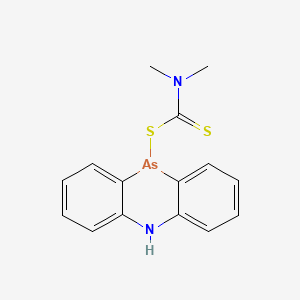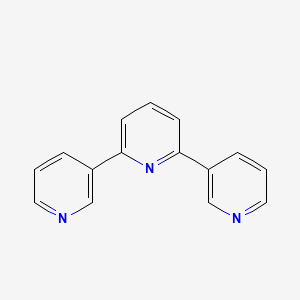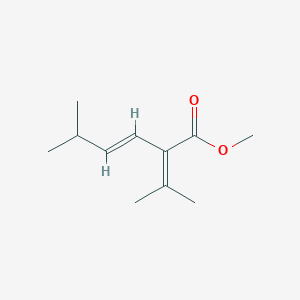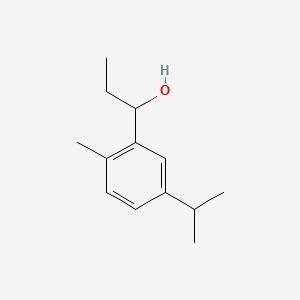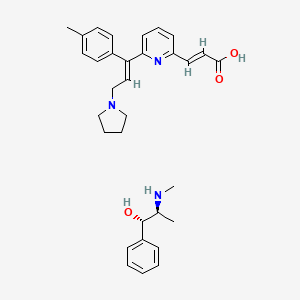
Acrivastine/pseudoephedrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acrivastine and pseudoephedrine is a combination medication used to treat symptoms of seasonal allergic rhinitis, such as sneezing, runny nose, and nasal congestion. Acrivastine is an antihistamine that works by blocking the action of histamine, a substance in the body that causes allergic symptoms. Pseudoephedrine is a decongestant that works by narrowing the blood vessels in the nasal passages, reducing nasal congestion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of acrivastine involves the synthesis of its core structure, which is a triprolidine analog. The synthetic route typically includes the formation of the pyridine ring and the attachment of the pyrrolidine moiety. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Pseudoephedrine is synthesized from benzaldehyde through a series of chemical reactions, including reductive amination and resolution of the racemic mixture to obtain the desired enantiomer. The reaction conditions involve the use of reducing agents and chiral catalysts .
Industrial Production Methods: In industrial settings, the production of acrivastine and pseudoephedrine involves large-scale chemical synthesis using batch or continuous flow reactors. The process includes the purification of the final product through crystallization or chromatography to ensure high purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions: Acrivastine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride .
Pseudoephedrine also undergoes similar types of reactions, including oxidation and reduction. It can be oxidized to form norephedrine or reduced to form methamphetamine under specific conditions .
Major Products Formed: The major products formed from the reactions of acrivastine include its metabolites, which are primarily excreted in the urine. Pseudoephedrine’s major products include its metabolites, such as norpseudoephedrine and methamphetamine .
Wissenschaftliche Forschungsanwendungen
Acrivastine and pseudoephedrine have various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, they are used as model compounds to study the mechanisms of antihistamines and decongestants. In biology, they are used to investigate the effects of histamine and adrenergic receptors on physiological processes .
In medicine, acrivastine and pseudoephedrine are used to treat allergic rhinitis and nasal congestion. They are also studied for their potential use in treating other conditions, such as chronic obstructive pulmonary disease (COPD) and asthma . In the pharmaceutical industry, these compounds are used to develop new formulations and drug delivery systems .
Wirkmechanismus
Acrivastine exerts its effects by competitively blocking the H1 receptor sites, preventing histamine from binding and causing allergic symptoms. This action reduces symptoms such as itching, sneezing, and runny nose .
Pseudoephedrine works by stimulating alpha-adrenergic receptors in the nasal mucosa, leading to vasoconstriction and reduced nasal congestion. It also has a mild stimulating effect on beta-adrenergic receptors, which can increase heart rate and blood pressure .
Vergleich Mit ähnlichen Verbindungen
Acrivastine and pseudoephedrine can be compared to other antihistamine and decongestant combinations, such as cetirizine and pseudoephedrine. While both combinations are effective in treating allergic rhinitis, acrivastine is less sedating compared to cetirizine .
Other similar compounds include loratadine and pseudoephedrine, which also provide relief from allergic symptoms and nasal congestion. acrivastine and pseudoephedrine have a faster onset of action and are preferred for rapid relief .
Conclusion
Acrivastine and pseudoephedrine is a valuable combination medication for treating seasonal allergic rhinitis and nasal congestion. Its unique properties and rapid onset of action make it a preferred choice for many patients. The compound’s various scientific research applications and its mechanism of action further highlight its importance in the fields of chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
121798-60-5 |
|---|---|
Molekularformel |
C32H39N3O3 |
Molekulargewicht |
513.7 g/mol |
IUPAC-Name |
(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;(E)-3-[6-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridin-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C22H24N2O2.C10H15NO/c1-17-7-9-18(10-8-17)20(13-16-24-14-2-3-15-24)21-6-4-5-19(23-21)11-12-22(25)26;1-8(11-2)10(12)9-6-4-3-5-7-9/h4-13H,2-3,14-16H2,1H3,(H,25,26);3-8,10-12H,1-2H3/b12-11+,20-13+;/t;8-,10+/m.0/s1 |
InChI-Schlüssel |
HDLOXDDMKWEDCR-PASALVRNSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC(=N3)/C=C/C(=O)O.C[C@@H]([C@H](C1=CC=CC=C1)O)NC |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC(=N3)C=CC(=O)O.CC(C(C1=CC=CC=C1)O)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


